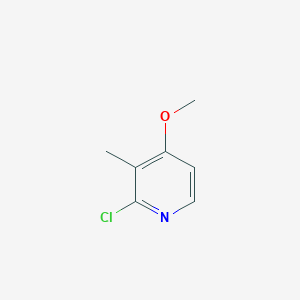

2-Chloro-4-methoxy-3-methylpyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methoxy-3-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-5-6(10-2)3-4-9-7(5)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJHPMLTPDXMJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Stability of 2-Chloro-4-methoxy-3-methylpyridine

Executive Summary: 2-Chloro-4-methoxy-3-methylpyridine is a pivotal heterocyclic intermediate, primarily recognized for its role in the synthesis of proton pump inhibitors (PPIs) and other pharmaceutical compounds.[1][2][3] Its utility is derived from a specific arrangement of functional groups—a reactive chloromethyl group, an electron-donating methoxy group, and a pyridine core—that dictates its chemical behavior. This guide offers an in-depth analysis of its physicochemical properties, reactivity, and stability profile, providing researchers, chemists, and drug development professionals with the technical insights necessary for its effective handling, application, and storage. We will explore its thermal, hydrolytic, and photostability, supported by detailed experimental protocols and mechanistic discussions to ensure both scientific accuracy and practical applicability.

Compound Identification and Physicochemical Profile

Nomenclature and Chemical Identity

The compound is systematically known as 2-(chloromethyl)-4-methoxy-3-methylpyridine. It is most commonly supplied and handled as its hydrochloride salt to improve stability and ease of handling.

-

Chemical Name: this compound

-

Synonyms: 2-(chloromethyl)-3-methyl-4-methoxypyridine[4]

-

CAS Number: 124473-12-7 (Free Amine)[5][6]; 86604-74-2 (Hydrochloride Salt)[5][7][8]

-

Molecular Formula: C₈H₁₀ClNO (Free Amine)[4]; C₈H₁₁Cl₂NO (Hydrochloride Salt)[5][7]

-

Molecular Weight: 171.62 g/mol (Free Amine)[4]; 208.08 g/mol (Hydrochloride Salt)[7][8]

Physicochemical Properties

The physical state and solubility are critical parameters for designing reaction conditions and purification procedures. The data presented below pertains primarily to the hydrochloride salt, which is the common commercial form.

| Property | Value | Source(s) |

| Appearance | White to off-white solid powder | [1][5][9] |

| Melting Point | 145-149°C (with decomposition) | [5] |

| Boiling Point | 257.5°C at 760 mmHg (Predicted, Free Amine) | [9] |

| Solubility | Soluble in Chloroform, Methanol | [2][5][9] |

| Density | 1.139 g/cm³ (Predicted) | [9] |

| Flash Point | 109.5°C (Predicted) | [9] |

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the chloromethyl group at the 2-position, which is activated towards nucleophilic substitution. The electronic properties of the methoxy and methyl substituents further modulate the reactivity of the pyridine core.

The Chloromethyl Group: A Versatile Electrophile

The primary locus of reactivity is the carbon atom of the chloromethyl group. Its position adjacent to the electron-withdrawing pyridine ring makes it an excellent electrophile, readily undergoing nucleophilic substitution (Sₙ2) reactions. This is the mechanistic foundation for its use as a building block in the synthesis of drugs like Omeprazole and Ilaprazole, where it reacts with a thiol-containing benzimidazole moiety.[10][11] The chloride ion is an effective leaving group, facilitating reactions with a wide range of nucleophiles including thiols, amines, and alkoxides.

The Pyridine Core: Influence of Substituents

The pyridine nitrogen atom imparts basicity to the molecule, allowing for the formation of the stable hydrochloride salt. The substituents on the ring—a methoxy group at the 4-position and a methyl group at the 3-position—have significant electronic effects.

-

Methoxy Group (-OCH₃): As a strong electron-donating group through resonance, it increases the electron density of the pyridine ring.

-

Chloro Group (-Cl): The chloro substituent on the methyl group is electron-withdrawing via induction.[12]

This electronic interplay is crucial. While the chloro and methoxy groups have opposing inductive and resonance effects, they both possess a dual electrostatic nature that allows for versatile interactions with other molecules, a key principle in drug design.[12]

Caption: Primary reaction mechanism for this compound.

Stability Profile

Understanding the stability of the compound under various conditions is critical for ensuring its quality, shelf-life, and safe handling during synthesis and storage.

Thermal Stability and Decomposition

The compound is considered stable under normal storage conditions.[13][14] However, exposure to excess heat should be avoided.[14] Thermal decomposition can lead to the release of hazardous and corrosive gases.

-

Conditions to Avoid: High temperatures.[14]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), and Hydrogen chloride (HCl) gas.[14]

-

Hazardous Reactions: Hazardous polymerization will not occur.[13][14]

Caption: Products generated from thermal decomposition.

Hydrolytic Stability

The C-Cl bond is susceptible to hydrolysis, particularly under basic or neutral conditions, which would result in the formation of the corresponding hydroxymethyl derivative. The rate of hydrolysis is influenced by the electronic properties of the pyridine ring. Studies on analogous α-chloro-substituted pyridones have shown that a higher degree of zwitterionic character in the ring structure can enhance the rate of nucleophilic attack by water.[15] Therefore, pH control is essential when working with this compound in aqueous or protic solvents to prevent degradation.

Photostability: Considerations and Protocol

While specific photostability data for this compound is not extensively published, its aromatic and halogenated structure suggests a potential for degradation upon exposure to light. According to the International Council for Harmonisation (ICH) Q1B guidelines, photostability testing is a critical component of drug development.[16] Potential photodegradation pathways could include oxidation of the pyridine ring or de-halogenation.[17]

This protocol outlines a standardized method to assess the photostability of this compound hydrochloride.

-

Objective: To determine the intrinsic photostability of the solid material by exposing it to a standardized light source and quantifying any resulting degradation.

-

Apparatus:

-

ICH-compliant photostability chamber equipped with a cool white fluorescent lamp and a near-UV lamp (Option II).[18]

-

Calibrated radiometer/lux meter.

-

Quartz sample containers.

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode-Array Detector.

-

-

Sample Preparation:

-

Place a thin layer (e.g., <3 mm) of the solid compound into two separate, chemically inert, transparent containers (e.g., quartz dishes).

-

Prepare a "dark control" sample by wrapping a third container completely in aluminum foil. Place this sample in the chamber alongside the exposed samples to differentiate thermal degradation from photodegradation.

-

-

Exposure Conditions:

-

Analytical Procedure:

-

At the end of the exposure period, dissolve a precisely weighed amount of the exposed samples and the dark control in a suitable solvent (e.g., Methanol).

-

Analyze all samples by a validated stability-indicating HPLC method.

-

Compare the chromatograms of the exposed samples to the dark control. Note any decrease in the parent peak area and the formation of new peaks (degradants).

-

Calculate the percentage of degradation and characterize any significant degradants if possible.

-

Synthesis and Safe Handling

Synthetic Overview

The compound is typically synthesized via the chlorination of its corresponding alcohol precursor, 2-hydroxymethyl-4-methoxy-3-methylpyridine.[20] This precursor is often derived from a multi-step synthesis starting from a substituted pyridine-N-oxide.[21][22]

Caption: A simplified workflow for the synthesis of the title compound.

Recommended Protocol: Chlorination with Thionyl Chloride

This protocol is adapted from established literature procedures for converting the hydroxymethyl precursor to the final chlorinated product.[20][23]

-

Setup: In a fume hood, equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Reaction: Dissolve 2-hydroxymethyl-4-methoxy-3-methylpyridine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition of Reagent: Add thionyl chloride (SOCl₂) (approx. 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 25°C. Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent side-product formation.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. The resulting solid is the crude hydrochloride salt of the product.

-

Purification: The crude product can be purified by recrystallization or trituration with a suitable solvent like acetone to yield the final, high-purity product.[24]

Safe Handling and Storage

Due to its hazardous nature, strict adherence to safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[13][14]

-

Engineering Controls: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9][13]

-

Handling Precautions: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[13] Wash hands thoroughly after handling.

-

In Case of Exposure:

-

Storage: Store in a cool, dry, well-ventilated place.[13] Keep containers tightly sealed. Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] Store locked up.

Conclusion

This compound is a compound of significant industrial importance, whose chemical properties are finely tuned by its functional groups. Its primary utility lies in the electrophilic nature of the chloromethyl group, making it a valuable synthon for complex pharmaceutical molecules. While stable under recommended storage conditions, its susceptibility to thermal, hydrolytic, and potential photolytic degradation necessitates careful handling and adherence to established protocols. The information provided in this guide serves as a comprehensive resource for researchers to safely and effectively utilize this versatile chemical intermediate.

References

- Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. (n.d.). Semantic Scholar.

- 2-chloromethyl-4-methoxy-3-methyl pyridine hcl. (n.d.).

- 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride | 86604-74-2. (2025, October 22). ChemicalBook.

- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride Safety Data Sheet. (2023, July 6). Apollo Scientific.

- SAFETY DATA SHEET: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride. (2024, March 15). Fisher Scientific.

- PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024, December 9).

- 2-(Chloromethyl)-4-methoxy-3-methylpyridine. (n.d.). PubChem.

- 2-Chloromethyl-3-Methyl-4-Methoxypyridine - Safety D

- 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis. (n.d.). ChemicalBook.

- 2-chloromethyl-4-methoxy-3-methyl-pyridine. (n.d.). Pipzine Chemicals.

- 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). (n.d.). PubChem.

- Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride. (n.d.).

- 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. (n.d.). PubChem.

- A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. (n.d.). Quick Company.

- How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized? (2023, June 25). FAQ.

- 2-Chloro-3-(chloromethyl)-5-(4-methoxyphenyl)pyridine. (n.d.). SpectraBase.

- 2-chloromethyl-4-methoxy-3 5-dimethylpyridine hydrochloride Manufacturer. (n.d.). Cion Pharma.

- Parallels between the chloro and methoxy groups for potency optimiz

- 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride CAS. (n.d.). ChemicalBook.

- 124473-12-7|2-(Chloromethyl)-4-methoxy-3-methylpyridine. (n.d.). BLDpharm.

- Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. (n.d.). NIH.

- Best 2-Chloro-4-Methylpyridine Manufacturers & Suppliers in USA. (n.d.). Alkali Metals Limited.

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2012, January 4).

- 2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride. (n.d.).

- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).

- Roles of the Chloro and Methoxy Groups in Drug Discovery. (2024, September 16). Drug Hunter.

- 2-(chloromethyl)-4-methoxy-3-methylpyridine hydrochloride. (n.d.).

- Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. (2025, November 9).

- A luminescent organic radical with two pyridyl groups: high photostability and dual stimuli-responsive properties, with theoretical analyses of photophysical processes. (n.d.). Chemical Science (RSC Publishing).

- Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Comput

- ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.

- Improvement of Photostability in Formul

- RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. (n.d.). Caron Scientific.

- Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride. (n.d.).

- Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.).

Sources

- 1. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride | 86604-74-2 [chemicalbook.com]

- 2. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride CAS#: 86604-74-2 [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-(Chloromethyl)-4-methoxy-3-methylpyridine | C8H10ClNO | CID 10725857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atompharma.co.in [atompharma.co.in]

- 6. 124473-12-7|2-(Chloromethyl)-4-methoxy-3-methylpyridine|BLD Pharm [bldpharm.com]

- 7. 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1) | C8H11Cl2NO | CID 11513982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. anaxlab.com [anaxlab.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. CN103232389A - Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride - Google Patents [patents.google.com]

- 11. cionpharma.com [cionpharma.com]

- 12. Parallels between the chloro and methoxy groups for potency optimization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.se [fishersci.se]

- 15. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ema.europa.eu [ema.europa.eu]

- 17. scispace.com [scispace.com]

- 18. caronscientific.com [caronscientific.com]

- 19. ikev.org [ikev.org]

- 20. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 21. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]

- 22. Bot Verification [rasayanjournal.co.in]

- 23. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 24. guidechem.com [guidechem.com]

2-Chloro-4-methoxy-3-methylpyridine CAS 116279-09-5 safety data sheet

This technical guide is structured to serve as a comprehensive monograph for 2-Chloro-4-methoxy-3-methylpyridine (CAS 116279-09-5). It prioritizes practical utility for drug development professionals, synthesizing safety data with synthetic application logic.

CAS: 116279-09-5 | Formula: C

Part 1: Executive Summary & Chemical Profile

This compound is a highly functionalized heterocyclic building block, primarily utilized in the synthesis of substituted benzimidazoles, specifically Proton Pump Inhibitors (PPIs) such as Omeprazole and Rabeprazole analogs.

Unlike its "chloromethyl" counterparts (which are potent alkylating agents), this molecule features a chlorine atom directly attached to the pyridine ring at the 2-position. This activates the ring for Nucleophilic Aromatic Substitution (

Physicochemical Characterization

| Property | Specification | Contextual Note |

| Appearance | White to off-white low-melting solid or pale yellow oil | Phase depends on purity and ambient temp.[1] |

| Melting Point | 40–45 °C (Approximate) | Often handled as a melt or solution. |

| Boiling Point | ~240 °C (Predicted) | Decomposes before boiling at atm pressure. |

| Solubility | DCM, Chloroform, Ethyl Acetate, Methanol | Sparingly soluble in water; hydrolyzes slowly. |

| Reactivity | Electrophilic at C-2 position | Activated by ring nitrogen; deactivated slightly by C-4 methoxy. |

Part 2: Critical Safety Architecture (SDS Synthesis)

Hazard Classification (GHS/CLP): Based on Structure-Activity Relationships (SAR) of halogenated pyridines.

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][3] |

| Serious Eye Damage | H318/H319 | Causes serious eye irritation (Potential damage). |

| STOT - Single Exposure | H335 | May cause respiratory irritation.[3][4] |

Handling & Storage Protocol

-

Storage: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). The C-2 chlorine is susceptible to slow hydrolysis in moist air, generating HCl and the corresponding pyridone.

-

Incompatibility: Strong oxidizing agents, strong bases (induces premature substitution), and moisture.

Safety Decision Logic (Visualization)

The following decision tree outlines the required Personal Protective Equipment (PPE) and engineering controls based on the state of the material.

Figure 1: Risk assessment workflow for handling halogenated pyridine intermediates.

Part 3: Strategic Application in Drug Design

The core utility of CAS 116279-09-5 lies in its ability to undergo

Mechanism of Action (Synthesis)[6][7][8]

-

Activation: The pyridine nitrogen pulls electron density, making C-2 electrophilic.

-

Substitution: A nucleophile (e.g., 2-mercaptobenzimidazole) attacks C-2.

-

Result: Formation of a sulfide bridge, which is subsequently oxidized to a sulfoxide (the active PPI pharmacophore).

Synthesis Workflow Diagram

The following diagram illustrates the position of this molecule in a standard PPI synthesis pipeline.

Figure 2: Synthetic pathway transforming the hydroxy-pyridine precursor into the sulfide intermediate via the target molecule.

Part 4: Experimental Protocols

Note: These protocols assume a standard laboratory setting with appropriate ventilation.

Protocol A: Synthesis of this compound

From 2-Hydroxy precursor (Generic Procedure)

-

Setup: Charge a dry RBF with 2-hydroxy-4-methoxy-3-methylpyridine (1.0 eq).

-

Reagent: Add Phosphorus Oxychloride (

) (5.0 eq) slowly at 0°C. -

Reaction: Heat to reflux (approx. 105°C) for 2–4 hours. Monitor via TLC (Mobile phase: 30% EtOAc in Hexane). Look for the disappearance of the polar starting material.

-

Quench (CRITICAL): Cool to room temperature. Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess

. -

Extraction: Neutralize with

to pH 8. Extract with Dichloromethane (DCM) (3x). -

Purification: Dry organic layer over

, concentrate, and purify via silica gel chromatography or vacuum distillation.

Protocol B: Coupling Reaction ( )

Coupling with 2-Mercaptobenzimidazole

-

Solvent: Dissolve 2-mercaptobenzimidazole (1.1 eq) in DMF or Ethanol.

-

Base: Add NaOH (2.0 eq) or

. Stir for 30 mins to generate the thiolate anion. -

Addition: Add This compound (1.0 eq) dropwise.

-

Conditions: Heat to 60–80°C for 4–6 hours.

-

Workup: Dilute with water. The product (Sulfide) usually precipitates as a solid. Filter and wash with cold water.

Part 5: Toxicology & Emergency Response

Toxicological Profile

-

Routes of Entry: Inhalation of dust/mist, Skin absorption.

-

Acute Effects: Chlorinated pyridines are central nervous system depressants at high doses. Localized tissue damage (eyes/mucous membranes) is the primary acute risk.

-

Chronic Effects: Limited data available for this specific CAS. Treat as a potential mutagen (common for alkylating-like pyridine intermediates) until proven otherwise.

Emergency Procedures

| Scenario | Immediate Action |

| Eye Contact | Rinse cautiously with water for 15 minutes . Remove contact lenses.[2][3][5] Consult an ophthalmologist immediately. |

| Skin Contact | Wash with soap and water. If redness persists, seek medical attention. Isolate contaminated clothing.[2][5] |

| Inhalation | Move to fresh air.[2][3][5][6] If breathing is difficult, administer oxygen.[2] |

| Spill | Evacuate area. Absorb liquid with vermiculite or sand.[7] If solid, sweep up avoiding dust generation. Place in hazardous waste container. |

References

-

PubChem. (n.d.).[8] Compound Summary: 2-(Chloromethyl)-4-methoxy-3-methylpyridine (Related Structure Analysis).[8] National Library of Medicine. Retrieved from [Link]

-

Atom Pharma. (n.d.). 2-Chloromethyl-4-methoxy-3-methylpyridine Hydrochloride Specifications. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 4-chloro-3-methoxy-2-methylpyridine (Isomer Analog Protocol). Retrieved from [Link]

Sources

- 1. 2-Chloromethyl-4-methoxy-3-methyl-pyridine Manufacturer & Supplier China | Properties, Applications, Safety Data [pipzine-chem.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Page loading... [wap.guidechem.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Ethyl Malonyl Chloride | 36239-09-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. cdn.chemservice.com [cdn.chemservice.com]

- 8. 2-(Chloromethyl)-4-methoxy-3-methylpyridine | C8H10ClNO | CID 10725857 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 2-Chloro-4-methoxy-3-methylpyridine in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

2-Chloro-4-methoxy-3-methylpyridine is a key substituted pyridine intermediate in the synthesis of various pharmaceutical compounds, most notably proton pump inhibitors. Its solubility in organic solvents is a critical physical property that dictates solvent selection for reaction media, influences purification strategies such as recrystallization, and impacts the overall efficiency and scalability of synthetic processes. This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. It integrates theoretical principles of intermolecular forces with a practical, step-by-step experimental protocol for generating reliable quantitative solubility data. Furthermore, it offers a predictive model for solvent selection and discusses the practical application of solubility data in process development.

Introduction: The Central Role of this compound

Substituted pyridines are foundational building blocks in modern medicinal chemistry. This compound, in particular, serves as a crucial precursor in the synthesis of several anti-ulcerative agents.[1][2] The efficiency of its use in multi-step syntheses is profoundly dependent on its solubility characteristics. Proper solvent selection, guided by accurate solubility data, can prevent yield losses, simplify purification, and ensure process safety and reproducibility.

1.1. Molecular Structure and Physicochemical Properties

To understand solubility, one must first understand the molecule itself.

-

Chemical Name: this compound

-

Molecular Formula: C₈H₁₀ClNO[3]

-

Molecular Weight: 171.62 g/mol [3]

-

Appearance: Typically a white to off-white solid.[1]

The structure combines several key features that influence its interaction with solvents:

-

Pyridine Ring: A heterocyclic aromatic ring containing an electronegative nitrogen atom. This nitrogen is a weak base and a site for hydrogen bonding (as an acceptor).[4]

-

Chloro Group: An electron-withdrawing group that adds to the molecule's dipole moment.

-

Methoxy Group: A moderately activating, polar group that can also act as a hydrogen bond acceptor.

-

Methyl Group: A nonpolar, hydrophobic group.

The combination of these functionalities results in a molecule of moderate polarity with both hydrophobic (methyl, aromatic ring) and hydrophilic/polar (nitrogen, chloro, methoxy) regions.

Theoretical Principles of Solubility

The adage "like dissolves like" is the cornerstone of solubility prediction.[5] This principle states that a solute will dissolve best in a solvent that has a similar polarity and shares similar types of intermolecular forces.

2.1. Intermolecular Forces at Play

The dissolution of this compound is governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. The primary forces involved are:

-

Dipole-Dipole Interactions: Resulting from the permanent dipole moment of the molecule. Polar aprotic solvents like acetone or ethyl acetate will interact favorably through these forces.

-

London Dispersion Forces: Present in all molecules, these are the primary forces of attraction in nonpolar solvents like hexane or toluene. The aromatic ring and methyl group contribute significantly to these interactions.

-

Hydrogen Bonding: The nitrogen atom and the oxygen of the methoxy group can act as hydrogen bond acceptors. Polar protic solvents like methanol or ethanol can engage in strong hydrogen bonding, potentially leading to high solubility.

A more advanced predictive model is the Hansen Solubility Parameters (HSP) , which deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7] A solute is most likely to dissolve in a solvent when their respective Hansen parameters are closely matched.[8][9]

Diagram: Solute-Solvent Interaction Model

The following diagram illustrates the conceptual matching of intermolecular forces between the solute and different classes of organic solvents.

Caption: Intermolecular forces driving solubility.

Predictive Analysis and Solvent Selection

Based on its structure, we can predict the solubility of this compound in various solvent classes.

-

High Solubility Predicted: In polar aprotic solvents (e.g., Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate) and polar protic solvents (e.g., Methanol, Ethanol, Isopropanol). Some supplier data indicates good solubility in Chloroform and Methanol.[1][2]

-

Moderate Solubility Predicted: In aromatic nonpolar solvents like Toluene, where π-π stacking interactions with the pyridine ring can occur.

-

Low Solubility Predicted: In highly nonpolar aliphatic solvents (e.g., Hexane, Cyclohexane) where the polar functionalities of the solute cannot form favorable interactions.

-

Insolubility Predicted: In water, despite some polar groups, the overall organic character of the molecule is likely too dominant.

Table 1: Properties of Common Organic Solvents for Screening

This table provides a starting point for solvent selection, arranged by polarity index.[10]

| Solvent | Class | Polarity Index (P')[10] | Boiling Point (°C)[11] | Key Features |

| n-Hexane | Nonpolar | 0.1 | 69 | Good for washing, poor solvent. |

| Toluene | Nonpolar (Aromatic) | 2.4 | 111 | Can dissolve aromatic compounds. |

| Diethyl Ether | Polar Aprotic | 2.8 | 35 | Very volatile, moderate solvent. |

| Dichloromethane (DCM) | Polar Aprotic | 3.1 | 40 | Excellent general-purpose solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 66 | Strong polar aprotic solvent. |

| Ethyl Acetate | Polar Aprotic | 4.4 | 77 | Good balance of polarity and volatility. |

| Acetone | Polar Aprotic | 5.1 | 56 | Highly polar, miscible with water. |

| Isopropanol | Polar Protic | 3.9 | 82 | Common alcohol, less polar than MeOH. |

| Methanol | Polar Protic | 5.1 | 65 | Highly polar, protic, H-bonding. |

| Acetonitrile | Polar Aprotic | 5.8 | 82 | Highly polar, often used in chromatography. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 | Very strong, high-boiling solvent. |

Experimental Determination of Solubility: A Self-Validating Protocol

While predictions are useful, empirical data is essential for process development. The isothermal equilibrium method followed by gravimetric analysis is a robust and reliable technique for determining solubility.

4.1. Principle of the Method

The method involves creating a saturated solution of the solute in the chosen solvent at a constant temperature. By allowing the system to reach equilibrium, we ensure that the maximum amount of solute has dissolved. A known volume of the saturated supernatant is then carefully isolated, the solvent is evaporated, and the mass of the remaining solute is measured.

4.2. Detailed Experimental Protocol

This protocol is designed as a self-validating system, with built-in checks to ensure data integrity.

Materials:

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or small flasks with screw caps

-

Temperature-controlled shaker or water bath

-

Calibrated volumetric pipettes and syringes

-

Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

-

Pre-weighed analytical vials

-

Analytical balance (readable to 0.1 mg)

-

Vacuum oven or nitrogen stream for evaporation

Diagram: Experimental Workflow for Solubility Determination

Caption: Logical workflow for identifying a suitable recrystallization solvent.

Conclusion

A thorough understanding of the solubility of this compound is not merely an academic exercise; it is a fundamental requirement for efficient and scalable chemical synthesis. This guide has outlined a dual approach: first, using theoretical principles to create a predictive framework for solvent selection, and second, providing a robust, self-validating experimental protocol for generating the precise quantitative data needed by process chemists and drug development professionals. By systematically applying these methods, researchers can optimize reaction conditions, improve purification efficiency, and accelerate the development of vital pharmaceuticals.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

-

University of York, Department of Chemistry. (n.d.). Solvent Choice. [Link]

-

Mohd, N. et al. (2018). Hansen solubility parameters (HSP). ResearchGate. [Link]

-

Schoff, C. K. (2018). Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1979). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 56(6), 400. [Link]

-

Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

-

van der Veen, M. A., et al. (2020). Revisiting Hansen Solubility Parameters by Including Thermodynamics. Chemistry – A European Journal, 26(48), 10976-10984. [Link]

-

ASTM International. (2010). E1148-02(2010) Standard Test Method for Measurements of Aqueous Solubility. [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. [Link]

-

Unknown. (2024). Solubility test for Organic Compounds. [Link]

-

Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. [Link]

-

Unknown. (n.d.). Polarity of Solvents. [Link]

-

LibreTexts Chemistry. (2022). 3.3C: Determining Which Solvent to Use. [Link]

-

PubChem. (n.d.). 2-(Chloromethyl)-4-methoxy-3-methylpyridine. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. [Link]

-

Atompharma. (n.d.). 2-CHLOROMETHYL-4-METHOXY-3-METHYL PYRIDINE HCL. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. [Link]

-

Chemeurope.com. (n.d.). Pyridine. [Link]

-

Gilchrist, T. L. (n.d.). Heterocyclic Chemistry. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

Chempanda. (n.d.). Pyridines deep dive: Properties, structure, synthesis and sources. [Link]

-

LSU Digital Commons. (n.d.). Solubility Studies in Pure and Mixed Solvents (Pyridine, Thiophene, Benzene, Cyclohexane). [Link]

Sources

- 1. 2-(Chloromethyl)-4-methoxy-3-methylpyridine hydrochloride | 86604-74-2 [chemicalbook.com]

- 2. atompharma.co.in [atompharma.co.in]

- 3. 2-(Chloromethyl)-4-methoxy-3-methylpyridine | C8H10ClNO | CID 10725857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. paint.org [paint.org]

- 8. researchgate.net [researchgate.net]

- 9. Revisiting Hansen Solubility Parameters by Including Thermodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polarity Index [macro.lsu.edu]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

Technical Guide: Role of 2-Chloro-4-methoxy-3-methylpyridine in Ilaprazole Synthesis

This guide details the technical role of 2-Chloro-4-methoxy-3-methylpyridine (and its activated derivative, 2-(Chloromethyl)-4-methoxy-3-methylpyridine ) in the synthesis of the proton pump inhibitor (PPI) Ilaprazole .

Executive Summary

This compound (CAS 172152-57-7) represents the core pyridine pharmacophore required for the synthesis of Ilaprazole (IY-81149). Unlike Omeprazole or Lansoprazole, which utilize 3,5-dimethyl or trifluoroethoxy substitutions, Ilaprazole is distinguished by a 4-methoxy-3-methyl substitution pattern on the pyridine ring and a pyrrole-substituted benzimidazole.

In the context of drug development, this molecule serves two critical roles:

-

Precursor Identity: It is the stable aryl-chloride scaffold that can be functionalized (via carbonylation or metal-halogen exchange) to generate the reactive linker.

-

Active Intermediate (Nomenclature Criticality): In process chemistry vernacular, "2-chloro...pyridine" is often shorthand for the activated alkylating agent 2-(Chloromethyl)-4-methoxy-3-methylpyridine (CAS 124473-12-7). This guide addresses the conversion of the pyridine core into this active electrophile and its subsequent coupling.

Chemical Profile & Structural Logic[1]

The Molecule

| Property | Specification |

| Systematic Name | This compound |

| CAS Number | 172152-57-7 |

| Active Derivative | 2-(Chloromethyl)-4-methoxy-3-methylpyridine (CAS 124473-12-7) |

| Target API | Ilaprazole |

| Molecular Formula | C₇H₈ClNO |

| Role | Electrophilic Coupling Partner (after activation) |

Structural Activity Relationship (SAR)

The 4-methoxy group is an electron-donating group (EDG) that increases the basicity of the pyridine nitrogen, a critical factor for the acid-activation mechanism of PPIs inside the parietal cell canaliculus. The 3-methyl group provides steric protection and lipophilicity. The 2-position is the "anchor" point; it must be converted from an aryl chloride (unreactive to S_N2) to a chloromethyl group (highly reactive to S_N2) to facilitate coupling with the benzimidazole thiol.

Synthetic Pathways & Mechanism[3]

Pathway A: The "N-Oxide" Route (Standard Industrial Process)

While this compound can be synthesized directly, the industrial route to the active chloromethyl intermediate typically bypasses the aryl-chloride. Instead, it utilizes the Boekelheide Rearrangement logic starting from 2,3-lutidine.

-

Nitration: 2,3-Dimethylpyridine N-oxide

4-Nitro derivative. -

Methoxylation: Nucleophilic aromatic substitution (

) of the nitro group by methoxide. -

Rearrangement: Acetic anhydride mediated rearrangement of the N-oxide to the 2-acetoxymethyl derivative.

-

Chlorination: Hydrolysis to alcohol followed by chlorination with

.

Pathway B: The "Aryl-Chloride" Route (Emerging/Specific)

If starting specifically from This compound (CAS 172152-57-7), the 2-Cl must be activated. This is less common but useful for avoiding unstable N-oxides.

-

Mechanism: Palladium-catalyzed carbonylation (CO/MeOH) converts the 2-Cl to a 2-Ester, which is reduced to the alcohol and then chlorinated.

Visualization of Reaction Pathways

Caption: Synthesis of Ilaprazole showing the convergence of the N-oxide route and the Aryl-Chloride route to the active chloromethyl intermediate.

Experimental Protocols

Activation: Synthesis of 2-(Chloromethyl)-4-methoxy-3-methylpyridine

This protocol assumes the conversion of the hydroxymethyl precursor (derived from the aryl chloride or N-oxide) to the active chloromethyl species.

Reagents:

-

2-Hydroxymethyl-4-methoxy-3-methylpyridine (1.0 eq)

-

Thionyl Chloride (

) (1.2 eq) -

Dichloromethane (DCM) (Solvent)

-

Triethylamine (Optional scavenger)

Step-by-Step Methodology:

-

Dissolution: Charge 2-hydroxymethyl-4-methoxy-3-methylpyridine into a reactor with anhydrous DCM (10 volumes). Cool to 0–5°C.

-

Chlorination: Add

dropwise over 30 minutes, maintaining internal temperature <10°C. The reaction is exothermic. -

Reaction: Stir at 20–25°C for 2 hours. Monitor by TLC or HPLC for disappearance of the alcohol.

-

Quench: Carefully quench the reaction mixture into ice-cold saturated

solution. Caution: Gas evolution ( -

Isolation: Separate the organic layer. Wash with brine. Dry over

. -

Concentration: Evaporate the solvent under reduced pressure to yield the 2-chloromethyl derivative as an unstable oil or solid hydrochloride salt. Note: Use immediately in the coupling step.

Coupling: Synthesis of Ilaprazole Sulfide

Reagents:

-

2-(Chloromethyl)-4-methoxy-3-methylpyridine (from step 4.1)

-

5-(1H-pyrrol-1-yl)-2-mercaptobenzimidazole

-

NaOH (2.2 eq)

-

Ethanol/Water (9:1)

Step-by-Step Methodology:

-

Thiolate Formation: Dissolve the mercaptobenzimidazole in EtOH/Water containing NaOH. Stir for 30 min to form the sodium thiolate.

-

Addition: Dissolve the 2-chloromethyl pyridine intermediate in a minimal amount of EtOH and add it dropwise to the thiolate solution at 20°C.

-

Coupling: Heat to 40–50°C for 3–4 hours. The mechanism is an

displacement of the benzylic chloride by the sulfur nucleophile. -

Precipitation: Cool to 0–5°C. Add water to precipitate the sulfide intermediate. Filter and dry.[1][2]

Critical Process Parameters (CPPs) & Quality Control

| Parameter | Target Range | Impact on Quality |

| Chlorination Temp | < 10°C (Addition) | High temps lead to decomposition of the methoxy group or ring chlorination. |

| Moisture Content | < 0.1% (DCM) | Water hydrolyzes |

| Stoichiometry | 1.0 : 1.05 (Thiol:Pyridine) | Excess pyridine is difficult to remove; excess thiol oxidizes to disulfide impurity. |

| pH during Coupling | 11.0 – 12.0 | Too low (<10) reduces nucleophilicity; too high (>13) may degrade the pyridine ring. |

Impurity Alert: The "Bis" Impurity

Over-reaction or poor stoichiometry can lead to a "Bis" impurity where two pyridine rings couple to one benzimidazole (rare) or disulfide formation. The This compound (aryl chloride) starting material, if unreacted in the upstream steps, is a distinct impurity (RRT ~1.2) that will not couple and must be purged via crystallization.

References

- Ilaprazole Synthesis & Intermediates: Kwon, et al. "Synthesis and anti-ulcer activity of 2-[(4-alkoxy-3-methylpyridin-2-yl)methylsulfinyl]-1H-benzimidazoles." Journal of Medicinal Chemistry.

-

Chlorination Protocol : Liang, X.[3] "Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine." Chemical Research in Chinese Universities, 2006. (Protocol adapted for the 3-methyl analog).[2][4][5] 6

-

Ilaprazole Impurity Profile : PubChem Compound Summary for CID 11513982. "2-(Chloromethyl)-4-methoxy-3-methylpyridine Hydrochloride".[5]

-

Process Chemistry of PPIs : ChemicalBook. "2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis."[1] (General methodology for pyridine-methyl-chlorides).

Sources

- 1. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 3. CN101648907A - Purifying method of 2-chloromethyl-4-methoxyl-3,5-dimethylpyridine chloride - Google Patents [patents.google.com]

- 4. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 [quickcompany.in]

- 5. 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1) | C8H11Cl2NO | CID 11513982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to the Thermal Decomposition Characteristics of 2-Chloro-4-methoxy-3-methylpyridine

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal decomposition characteristics of 2-Chloro-4-methoxy-3-methylpyridine, a substituted pyridine derivative of interest in pharmaceutical and chemical synthesis. In the absence of specific experimental data for this compound in publicly accessible literature, this guide synthesizes established principles of thermal analysis with known safety considerations for structurally related molecules, such as halogenated pyridines. We will detail the critical experimental protocols, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), to provide a robust methodology for assessing thermal stability. This document is intended for researchers, scientists, and drug development professionals to ensure safe handling and processing of this and similar chemical entities.

Introduction: The Imperative of Thermal Stability in Drug Development

Substituted pyridines are a cornerstone of many pharmaceutical compounds and specialty chemicals. This compound, as an intermediate or a potential active pharmaceutical ingredient (API), necessitates a thorough understanding of its thermal stability profile. The presence of a chloro-substituent, in particular, raises concerns about the potential for hazardous decomposition products. For instance, the simpler analogue, 2-chloropyridine, is known to evolve highly toxic phosgene gas upon decomposition when heated. Therefore, a comprehensive thermal hazard assessment is not merely a regulatory formality but a critical step in ensuring the safety of personnel and the integrity of manufacturing processes.

This guide will provide the scientific rationale and detailed methodologies for characterizing the thermal behavior of this compound. By employing a multi-technique approach, we can elucidate key parameters such as onset decomposition temperature, mass loss profiles, and the potential for runaway reactions.

Foundational Thermal Analysis Techniques

A multi-faceted approach to thermal analysis is crucial for a comprehensive understanding of a compound's stability. The following techniques, when used in concert, provide a detailed picture of the thermal decomposition process.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary tool for determining the thermal stability and composition of materials.

Experimental Protocol: Thermogravimetric Analysis of this compound

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound under an inert atmosphere.

Instrumentation and Materials:

-

Thermogravimetric Analyzer: A calibrated TGA instrument.

-

Sample Pans: Platinum or ceramic pans.

-

Purge Gas: High-purity nitrogen.

-

Sample: this compound, finely ground powder.

Procedure:

-

Instrument Preparation: Ensure the TGA is clean and calibrated according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely powdered sample into a tared TGA pan.

-

TGA Method Parameters:

-

Temperature Program:

-

Initial Temperature: 25 °C

-

Heating Rate: 10 °C/min

-

Final Temperature: 500 °C (or higher if decomposition is not complete)

-

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

-

Data Acquisition:

-

Place the sample pan in the TGA furnace.

-

Start the TGA run.

-

Record the mass loss as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve, typically defined as the temperature at which a significant mass loss begins.

-

Analyze the derivative of the TGA curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Quantify the percentage of mass loss at different temperature ranges.

-

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

Experimental Protocol: Differential Scanning Calorimetry of this compound

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with the decomposition of this compound.

Instrumentation and Materials:

-

Differential Scanning Calorimeter: A calibrated DSC instrument.

-

Sample Pans: Aluminum or hermetically sealed pans.

-

Purge Gas: High-purity nitrogen.

-

Sample: this compound, finely ground powder.

Procedure:

-

Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.

-

DSC Method Parameters:

-

Temperature Program:

-

Initial Temperature: 25 °C

-

Heating Rate: 10 °C/min

-

Final Temperature: 400 °C (or a temperature beyond the decomposition onset observed in TGA)

-

-

Atmosphere: Nitrogen at a flow rate of 50 mL/min.

-

-

Data Acquisition:

-

Place the sealed sample pan and an empty reference pan in the DSC cell.

-

Start the DSC run.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Identify and integrate the endothermic peak corresponding to melting to determine the melting point (Tm) and the heat of fusion (ΔHfus).

-

Identify any exothermic peaks that may indicate decomposition. Determine the onset temperature of the exotherm and integrate the peak to calculate the heat of decomposition (ΔHdecomp).

-

Accelerating Rate Calorimetry (ARC)

ARC is a technique used to study the thermal stability of materials under adiabatic conditions, which simulate a worst-case scenario for a thermal runaway reaction. It provides critical data on the onset temperature of self-heating, the time to maximum rate of decomposition, and the pressure generated during decomposition.

Experimental Protocol: Accelerating Rate Calorimetry of this compound

Objective: To assess the potential for a thermal runaway reaction and to determine the adiabatic time to maximum rate (TMR) for this compound.

Instrumentation and Materials:

-

Accelerating Rate Calorimeter: A calibrated ARC instrument.

-

Sample Bomb: A suitable metal bomb (e.g., titanium or stainless steel).

-

Sample: this compound.

Procedure:

-

Instrument Preparation: Ensure the ARC is properly calibrated and the sample bomb is clean and dry.

-

Sample Preparation: Load a known mass of the sample into the bomb.

-

ARC Method Parameters (Heat-Wait-Search Mode):

-

Start Temperature: A temperature well below the expected onset of decomposition.

-

Heat Step: 5 °C.

-

Wait Time: 15 minutes.

-

Search Sensitivity: 0.02 °C/min.

-

-

Data Acquisition:

-

Seal the bomb and place it in the calorimeter.

-

Start the ARC run. The instrument will heat the sample in steps, waiting after each step to detect any self-heating.

-

Once self-heating is detected

-

An In-depth Technical Guide to the Synthesis of 2-Chloro-4-methoxy-3-methylpyridine

Introduction

2-Chloro-4-methoxy-3-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural motifs are found in a variety of biologically active compounds, making it a valuable building block for the synthesis of novel pharmaceutical agents. The precise arrangement of the chloro, methoxy, and methyl groups on the pyridine core allows for targeted modifications and the exploration of structure-activity relationships in drug discovery programs. This technical guide provides a comprehensive overview of the plausible synthetic pathways for this compound, offering insights into the strategic considerations and experimental details for its preparation. While a single, end-to-end documented synthesis is not prevalent in the literature, this guide consolidates information from analogous and well-established chemical transformations to propose a robust and logical synthetic strategy.

The primary synthetic route detailed herein is a multi-step process that hinges on the well-established reactivity of pyridine-N-oxides. This approach offers a high degree of regioselectivity, which is crucial for the unambiguous synthesis of the target molecule. The core of this strategy involves the initial construction of the 4-methoxy-3-methylpyridine backbone, followed by N-oxidation, and culminating in a deoxygenative chlorination to introduce the chlorine atom at the desired 2-position. This guide will delve into the mechanistic underpinnings of each key transformation, provide comparative data for reaction conditions, and present detailed experimental protocols to aid researchers in the practical execution of this synthesis.

Proposed Overall Synthetic Pathway

The synthesis of this compound can be logically approached in three main stages, starting from a readily available pyridine precursor. The following diagram illustrates the proposed overall synthetic workflow.

Caption: Conceptual synthesis of the 4-methoxy-3-methylpyridine core.

Experimental Protocol: Synthesis of 4-chloro-3-methoxy-2-methylpyridine (Analogous Procedure)

The following protocol for a structurally similar compound provides a practical starting point for the synthesis of the 4-chloro intermediate, which can then be converted to the 4-methoxy target.

Materials:

-

3-Methoxy-2-methyl-4(1H)-pyridone

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Chloroform

-

Water

-

Potassium carbonate

-

Silica gel for column chromatography

Procedure:

-

Suspend 3-methoxy-2-methyl-4(1H)-pyridone (5.6 g) in phosphorus oxychloride (50 ml).

-

Reflux the mixture for 10 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

-

Add toluene to the residue and evaporate under reduced pressure to azeotropically remove residual POCl₃.

-

To the resulting oily substance, add chloroform and water, and separate the chloroform layer.

-

Make the aqueous layer alkaline with potassium carbonate and extract with chloroform.

-

Combine the chloroform extracts, wash with water, dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel to obtain 4-chloro-3-methoxy-2-methylpyridine.[1]

Part 2: N-Oxidation of 4-methoxy-3-methylpyridine

With the pyridine core in hand, the next critical step is the selective oxidation of the pyridine nitrogen to form 4-methoxy-3-methylpyridine-N-oxide. This transformation activates the pyridine ring for subsequent regioselective functionalization at the 2-position. The N-oxidation is typically achieved using peroxy acids, with hydrogen peroxide in acetic acid being a common and cost-effective choice. Other oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) can also be employed.

The mechanism of N-oxidation with peracetic acid (formed in situ from H₂O₂ and acetic acid) involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the peroxy acid.

General Reaction for N-Oxidation:

Caption: N-Oxidation of the pyridine core.

Experimental Protocol: N-Oxidation of a Substituted Pyridine (General Procedure)

This generalized protocol, adapted from the synthesis of related pyridine-N-oxides, can be applied to the N-oxidation of 4-methoxy-3-methylpyridine.[2][3]

Materials:

-

4-methoxy-3-methylpyridine

-

Glacial acetic acid

-

30-50% Hydrogen peroxide (H₂O₂)

-

Toluene

-

Palladium on carbon (Pd/C) (optional, for quenching excess peroxide)

Procedure:

-

Dissolve the 4-methoxy-3-methylpyridine in glacial acetic acid.

-

Warm the solution to approximately 30°C.

-

Carefully add hydrogen peroxide dropwise, maintaining the temperature.

-

After the addition is complete, gradually heat the reaction mixture to 70-90°C and maintain for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture. If necessary, add a small amount of Pd/C to quench any excess hydrogen peroxide (indicated by the cessation of gas evolution).

-

Remove the acetic acid and water by evaporation under reduced pressure.

-

Add toluene and evaporate again to ensure the removal of water, yielding the crude 4-methoxy-3-methylpyridine-N-oxide, which can be used in the next step with or without further purification.

Part 3: Deoxygenative Chlorination of 4-methoxy-3-methylpyridine-N-oxide

The final and key transformation is the deoxygenative chlorination of the synthesized N-oxide. This reaction introduces the chlorine atom regioselectively at the 2-position of the pyridine ring. Several reagents are effective for this purpose, with phosphorus oxychloride (POCl₃) and oxalyl chloride being the most common. The reaction proceeds through the activation of the N-oxide oxygen by the chlorinating agent, making the 2- and 6-positions of the pyridine ring highly electrophilic and susceptible to nucleophilic attack by a chloride ion.

Comparative Overview of Chlorinating Agents:

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Oxychloride (POCl₃) | Reflux in excess POCl₃ or in a high-boiling solvent | Readily available, effective for many substrates | Harsh conditions, excess reagent can be difficult to remove |

| Oxalyl Chloride ((COCl)₂) | Low temperature (e.g., 0-5°C) in an inert solvent (e.g., CH₂Cl₂) with a base (e.g., triethylamine) | Milder conditions, high yields, volatile byproducts | More expensive than POCl₃, moisture sensitive |

| Sulfuryl Chloride (SO₂Cl₂) | Heating in an inert solvent | Effective for some substrates | Can lead to side reactions, corrosive |

Pathway A: Chlorination using Phosphorus Oxychloride (POCl₃)

The use of POCl₃ is a classical and robust method for the deoxygenative chlorination of pyridine-N-oxides.[4] The reaction typically requires heating and results in the formation of the 2-chloropyridine derivative.

Reaction Scheme with POCl₃:

Caption: Deoxygenative chlorination using POCl₃.

Experimental Protocol: Deoxygenative Chlorination with POCl₃ (General Procedure)

This protocol is based on established procedures for the chlorination of pyridine-N-oxides.

Materials:

-

4-methoxy-3-methylpyridine-N-oxide

-

Phosphorus oxychloride (POCl₃)

-

Inert solvent (e.g., dichloromethane, optional)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a stirred solution of 4-methoxy-3-methylpyridine-N-oxide in an inert solvent like dichloromethane (or neat), add phosphorus oxychloride dropwise at 0°C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Pathway B: Chlorination using Oxalyl Chloride

A milder and often higher-yielding alternative to POCl₃ is the use of oxalyl chloride in the presence of a base like triethylamine. This reaction can be performed at low temperatures and the byproducts are gaseous, simplifying the workup. This method has been shown to be highly efficient for the synthesis of 2-chloropyridines from their corresponding N-oxides.[5][6][7]

Reaction Scheme with Oxalyl Chloride:

Caption: Deoxygenative chlorination using oxalyl chloride.

Experimental Protocol: Deoxygenative Chlorination with Oxalyl Chloride (Adapted from a general procedure)

This protocol is adapted from a method for the one-step synthesis of 2-chloropyridine from pyridine-N-oxide.[5]

Materials:

-

4-methoxy-3-methylpyridine-N-oxide

-

Dichloromethane (CH₂Cl₂)

-

Oxalyl chloride ((COCl)₂)

-

Triethylamine (Et₃N)

Procedure:

-

Dissolve 4-methoxy-3-methylpyridine-N-oxide in anhydrous dichloromethane in a flask under an inert atmosphere.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add oxalyl chloride to the stirred solution.

-

After the addition of oxalyl chloride, add triethylamine dropwise, maintaining the temperature at 0-5°C.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC.

-

Upon completion, the reaction mixture can be carefully quenched with water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by column chromatography or distillation to obtain pure this compound.

Conclusion

The synthesis of this compound, while not explicitly detailed in a single source, can be reliably achieved through a logical, multi-step synthetic sequence. The key to this synthesis is the strategic use of a pyridine-N-oxide intermediate, which allows for the highly regioselective introduction of a chlorine atom at the 2-position. This guide has outlined the probable synthetic pathway, starting from the construction of the 4-methoxy-3-methylpyridine core, followed by N-oxidation, and culminating in deoxygenative chlorination.

For each critical step, this guide has provided mechanistic insights and adaptable experimental protocols based on well-established and analogous chemical transformations. The choice of reagents, particularly for the final chlorination step, allows for flexibility based on laboratory resources and desired reaction conditions, with both the classical phosphorus oxychloride method and the milder oxalyl chloride approach being viable options. Researchers and drug development professionals can use the information presented herein as a solid foundation for the synthesis of this valuable chemical intermediate, enabling further exploration of its potential in the development of new therapeutic agents.

References

- CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents.

-

SUGGESTION OF UNEXPECTED SULFUR DIOXIDE MECHANISM FOR DEOXYGENATIONS OF PYRIDINE N-OXIDES WITH ALKANESULFONYL CHLORIDES AND TRIE. Available at: [Link]

-

Highly Regioselective Halogenation of Pyridine N -Oxide: Practical Access to 2-Halo-Substituted Pyridines | Request PDF - ResearchGate. Available at: [Link]

- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents.

-

Deoxygenative chlorination of pyridine N‐oxide - ResearchGate. Available at: [Link]

-

Unusual Deoxygenations of Pyridine N-Oxides with Methanesulfonyl Chloride and Triethylamine - Oxford Academic. Available at: [Link]

-

4‐Methoxypyridine N‐oxide - ResearchGate. Available at: [Link]

-

Synthesis of 4-chloro-3-methoxy-2-methylpyridine - PrepChem.com. Available at: [Link]

- Method for preparing 4-(3-methoxy propoxy)-2,3-dimethyl pyridine-N-oxide - Google Patents.

-

Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Eureka | Patsnap. Available at: [Link]

- Intermediates for the preparation of omeprazole - Patent 0103553.

-

Preparation of 4-methoxy-2,3,5-trimethylpyridine N-oxide via method b1) - PrepChem.com. Available at: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. prepchem.com [prepchem.com]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Guide to the Crystallographic Analysis and Polymorphic Screening of 2-Chloro-4-methoxy-3-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solid-State Characterization

The solid-state form of an active pharmaceutical ingredient (API) or a key intermediate can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and manufacturability.[1][2][3] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development, as different polymorphs can exhibit distinct properties that may impact the safety and efficacy of the final drug product.[4][5] Therefore, a comprehensive solid-state characterization of 2-Chloro-4-methoxy-3-methylpyridine is essential for robust and reproducible manufacturing processes.

This guide will detail the necessary steps to:

-

Synthesize and purify this compound.

-

Grow single crystals suitable for X-ray diffraction.

-

Determine the crystal structure using single-crystal X-ray diffraction.

-

Screen for and characterize potential polymorphs using a suite of analytical techniques.

Synthesis of this compound

A reliable synthetic route is the prerequisite for obtaining high-purity material for crystallographic studies. A common method for the synthesis of related chloro-methoxy-methylpyridines involves the chlorination of a corresponding hydroxymethylpyridine precursor.[6][7] A general procedure is outlined below.

Experimental Protocol: Synthesis of this compound

-

Starting Material: 2-Hydroxymethyl-4-methoxy-3-methylpyridine.

-

Chlorination: Dissolve the starting material in a suitable inert solvent, such as dichloromethane or toluene.

-

Slowly add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), at a controlled temperature (e.g., 0-10 °C).[6][8]

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction and neutralize any excess acid.

-

Extraction and Purification: Extract the product into an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄). Purify the crude product by column chromatography on silica gel to obtain pure this compound.[8]

Single-Crystal Growth: The Gateway to Structure Elucidation

Obtaining high-quality single crystals is often the most challenging step in determining a crystal structure.[9][10] Several techniques can be employed, and the optimal method is typically found through empirical screening of various solvents and conditions.

Common Crystallization Techniques: [4][11][12]

-

Slow Evaporation: A saturated solution of the compound is allowed to stand undisturbed, and the solvent evaporates slowly, leading to crystal formation.[10]

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization.[10]

-

Vapor Diffusion: A solution of the compound in one solvent is placed in a sealed container with a second, more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystal growth.[10]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a miscible anti-solvent, creating a diffusion interface where crystals can form.[12]

Experimental Protocol: Single Crystal Growth Screening

-

Solvent Selection: Test the solubility of purified this compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane).

-

Prepare Saturated Solutions: Prepare near-saturated solutions of the compound in promising solvents.

-

Set Up Crystallization Experiments: Employ the techniques described above in small vials or test tubes. It is advisable to set up multiple experiments in parallel under slightly different conditions (e.g., temperature, concentration).

-

Patience and Observation: Allow the experiments to proceed undisturbed for several days to weeks.[9] Periodically inspect for crystal growth under a microscope.

Crystallographic Data Determination: Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, their structure can be determined by single-crystal X-ray diffraction (SCXRD). This technique provides the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[13][14]

Experimental Workflow: Single-Crystal X-ray Diffraction Analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Data to be Obtained:

| Crystallographic Parameter | Description |

| Crystal System | The symmetry class of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Z | The number of molecules per unit cell. |

| Density (calculated) | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Polymorphism Investigation: A Multi-Technique Approach

The absence of known polymorphs does not preclude their existence. A thorough polymorphic screen is crucial to identify and characterize different crystalline forms that may arise under various conditions.[15][16]

Powder X-ray Diffraction (PXRD)

PXRD is a primary tool for identifying and distinguishing between different polymorphic forms.[15][17] Each crystalline form produces a unique diffraction pattern, which serves as a "fingerprint."

Experimental Protocol: PXRD Analysis

-

Sample Preparation: Gently grind a small amount of the crystalline material to a fine powder.

-

Data Acquisition: Mount the powder on a sample holder and collect the diffraction pattern using a powder X-ray diffractometer.

-

Data Analysis: Compare the PXRD patterns of samples obtained from different crystallization experiments. Different patterns indicate the presence of different polymorphs.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature.[5][18] It is used to determine melting points, heats of fusion, and to detect solid-state phase transitions between polymorphs.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan and seal it.

-

Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization or phase transitions). Different polymorphs will generally have different melting points and may exhibit unique thermal events.

Data Presentation: Hypothetical Polymorphs of this compound

| Property | Form I (Hypothetical) | Form II (Hypothetical) |

| PXRD | Characteristic peaks at 2θ = 10.2°, 15.5°, 20.8° | Characteristic peaks at 2θ = 12.1°, 18.3°, 22.5° |

| DSC | Single sharp endotherm at 85 °C | Single sharp endotherm at 92 °C |

| Appearance | Needle-like crystals | Prismatic crystals |

Vibrational Spectroscopy (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.[19][20] Differences in the crystal packing and molecular conformation between polymorphs can lead to distinct spectral features, making these techniques valuable for polymorph identification and characterization.[21][22]

Experimental Workflow: Polymorph Screening and Characterization

Caption: Integrated workflow for polymorphic screening.

Conclusion

The solid-state properties of this compound are critical for its effective use in pharmaceutical manufacturing. This guide provides a comprehensive roadmap for researchers to undertake a thorough crystallographic and polymorphic investigation of this important intermediate. By following the detailed protocols for synthesis, single-crystal growth, and characterization using a suite of analytical techniques including SCXRD, PXRD, DSC, and vibrational spectroscopy, scientists can gain a deep understanding of the solid-state landscape of this compound. This knowledge is indispensable for ensuring the quality, consistency, and performance of downstream processes and the final pharmaceutical products.

References

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester. Retrieved from [Link]

-

Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from [Link]

-

Henderson, T. (n.d.). FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager. Retrieved from [Link]

-

Molecular Solids Group. (n.d.). Crystal Growth - Sample Preparation. Philipps-Universität Marburg. Retrieved from [Link]

-

Dinger, M. (2015, April 28). Crystal Growing Tips. University of Florida Center for Xray Crystallography. Retrieved from [Link]

-

Larkin, P. J. (2011, March 1). Understanding Infrared and Raman Spectra of Pharmaceutical Polymorphs. Spectroscopy Online. Retrieved from [Link]

- Mazurek, S., & Szostak, R. (2011). Polymorphism by FT-IR and Raman Spectroscopies. In Vibrational Spectroscopy in Food Science. IntechOpen.

-

Auriga Research. (n.d.). Solid State Characterization. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.7 – Guide to Growing a Single Crystal. Retrieved from [Link]

- Price, S. L. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863.

-

Intertek. (n.d.). Pharmaceutical Solid State Materials Characterisation. Retrieved from [Link]

-

Gammadata. (n.d.). Measuring isomers and polymorphs. Retrieved from [Link]

- Ng, W. K., et al. (2011). Quantification of Polymorphic Impurity in an Enantiotropic Polymorph System Using Differential Scanning Calorimetry, X-ray Powder Diffraction and Raman Spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 56(5), 969-975.

- Bahir, A. (2018). Solid State Characterization and Pharmaceutical Development. Journal of Analytical & Bioanalytical Techniques, 9(5), 1-3.

- Patel, S. B., et al. (2024). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. International Journal of Pharmaceutical Sciences and Research, 15(4), 2067-2074.

- Kumar, A., & Singh, G. (2015). emerging techniques for polymorph detection. International Journal of Chemical and Pharmaceutical Analysis, 2(4), 196-204.

-